Product packaging for 6-Methyl-3-phenylamino-[1,2,4]triazin-5-ol(Cat. No.:)

6-Methyl-3-phenylamino-[1,2,4]triazin-5-ol

Cat. No.: B5957691
M. Wt: 202.21 g/mol
InChI Key: LXGRFUNPYMOOEB-UHFFFAOYSA-N
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Description

Significance of 1,2,4-Triazine (B1199460) Derivatives in Academic Research

Derivatives of 1,2,4-triazine are a class of compounds that have demonstrated a remarkable breadth of biological activities and applications, making them a focal point of extensive research. ingentaconnect.comresearchgate.netbenthamdirect.com Their diverse pharmacological profiles have led to their investigation in numerous therapeutic areas. ijpsr.inforesearchgate.net

One of the most prominent areas of research is in oncology. Numerous 1,2,4-triazine derivatives have been synthesized and evaluated for their potential as anticancer agents. nih.govnih.gov These compounds have been shown to interfere with various cellular signaling pathways, leading to cancer cell death. researchgate.net Some have even progressed to advanced stages of clinical trials. nih.gov

Beyond cancer, 1,2,4-triazine derivatives have exhibited a wide spectrum of bioactivities, as detailed in the table below.

Biological ActivityDescription
Antimicrobial Effective against various strains of bacteria and fungi. researchgate.net
Antiviral Activity against a range of viruses has been reported. ijpsr.info
Anti-inflammatory Some derivatives have shown potent anti-inflammatory properties. researchgate.netresearchgate.net
Antimalarial The 1,2,4-triazine nucleus has been a scaffold for the development of antimalarial agents. researchgate.net
Antihypertensive Certain derivatives have been investigated for their effects on blood pressure. ijpsr.info

The versatility of the 1,2,4-triazine ring is further highlighted by its use in agrochemicals, such as herbicides and insecticides, and in the dye industry. ingentaconnect.comresearchgate.net The synthesis of these derivatives is an active area of research, with numerous methodologies being developed to create diverse molecular libraries for further investigation. rsc.orgorganic-chemistry.org

Contextualization of 6-Methyl-3-phenylamino-ingentaconnect.comresearchgate.netijpsr.infotriazin-5-ol within Current Research Paradigms

The presence of the phenylamino (B1219803) substituent is of particular interest. Research on related compounds, such as 4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one, indicates that the phenylamino moiety is a key structural feature in the exploration of new bioactive molecules. chemicalbook.combldpharm.com

Given the established importance of the 1,2,4-triazine core and its various substitutions, it is reasonable to hypothesize that 6-Methyl-3-phenylamino- ingentaconnect.comresearchgate.netijpsr.infotriazin-5-ol could be a target for synthesis and biological evaluation in several current research paradigms:

Drug Discovery: Based on the activities of analogous compounds, this molecule could be a candidate for screening in anticancer, antimicrobial, or anti-inflammatory assays. The specific combination of substituents may confer novel pharmacological properties.

Medicinal Chemistry: The synthesis of this compound would be a valuable exercise in exploring the structure-activity relationships (SAR) of 1,2,4-triazine derivatives. By modifying the phenylamino and methyl groups, chemists could fine-tune the biological activity and physicochemical properties of the molecule.

Materials Science: While less common, some triazine derivatives have applications in materials science. The potential for hydrogen bonding and aromatic stacking in 6-Methyl-3-phenylamino- ingentaconnect.comresearchgate.netijpsr.infotriazin-5-ol could make it a candidate for the development of novel organic materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N4O B5957691 6-Methyl-3-phenylamino-[1,2,4]triazin-5-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-anilino-6-methyl-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-7-9(15)12-10(14-13-7)11-8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGRFUNPYMOOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Methyl 3 Phenylamino 1 Triazin 5 Ol

Historical Overview of Triazine Synthesis Relevant to the Target Compound

The synthesis of the 1,2,4-triazine (B1199460) core has been a subject of extensive research for over a century. Early methods for the construction of the 1,2,4-triazine ring system laid the groundwork for the synthesis of a vast array of derivatives, including those with the 5-oxo substitution pattern found in the target compound. A cornerstone in the history of 1,2,4-triazine synthesis is the condensation reaction between 1,2-dicarbonyl compounds and amidrazones. rsc.org Another historically significant method is the Bamberger triazine synthesis, which provides a route to this heterocyclic system. rsc.org

For the specific 6-methyl-1,2,4-triazin-5-one scaffold, a prevalent classical approach involves the cyclocondensation of an α-keto acid with a derivative of thiosemicarbazide (B42300). This reaction provides a direct pathway to the desired triazine ring with the methyl group at the 6-position and a functional group at the 3-position that can be further elaborated.

Classical Synthetic Routes and Adaptations for 6-Methyl-3-phenylamino-chimicatechnoacta.rursc.orgijpsr.infotriazin-5-ol

The most pertinent classical synthetic route to 6-methyl-3-phenylamino- chimicatechnoacta.rursc.orgijpsr.infotriazin-5-ol involves a two-step process. The first step is the formation of a 3-thioxo-1,2,4-triazin-5-one intermediate, followed by the introduction of the phenylamino (B1219803) group.

Step 1: Synthesis of 6-Methyl-3-thioxo-3,4-dihydro- chimicatechnoacta.rursc.orgijpsr.infotriazin-5-one

A well-documented method for the synthesis of the 6-methyl-3-thioxo-1,2,4-triazin-5-one core is the reaction of thiosemicarbazide with pyruvic acid. researchgate.netnih.gov The reaction proceeds via the initial formation of a thiosemicarbazone, which then undergoes intramolecular cyclization upon heating, typically in an aqueous or alcoholic medium, to yield the triazine ring.

A closely related and highly relevant precursor, 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one, is synthesized by the reaction of thiocarbohydrazide (B147625) with pyruvic acid. ijpsr.info This intermediate is pivotal as the 3-mercapto group is an excellent leaving group for subsequent nucleophilic substitution.

Step 2: Introduction of the Phenylamino Group

The 3-thioxo or 3-mercapto group on the triazine ring can be readily displaced by nucleophiles. To synthesize 6-methyl-3-phenylamino- chimicatechnoacta.rursc.orgijpsr.infotriazin-5-ol, the 3-thioxo intermediate is reacted with aniline (B41778). This nucleophilic substitution reaction typically requires heating the reactants in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF). The reaction can also be facilitated by first converting the 3-thioxo group to a more reactive 3-methylthio group by treatment with an alkylating agent like methyl iodide. The subsequent reaction with aniline then proceeds under milder conditions. Research has documented the successful synthesis of various 3-(arylamino)-1,2,4-triazin-5-one derivatives using this strategy. researchgate.net

The final product exists in a tautomeric equilibrium between the 5-ol and 5-one forms, with the keto form generally being more stable.

Modern Synthetic Strategies and Novel Approaches

In recent years, synthetic chemists have focused on developing more efficient, environmentally friendly, and versatile methods for the synthesis of 1,2,4-triazine derivatives. These modern strategies often feature one-pot procedures, the use of catalysts to enhance selectivity and yield, and the application of green chemistry principles.

One-Pot Synthesis Techniques

One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer significant advantages in terms of time, cost, and resource efficiency. For the synthesis of related 3-amino-1,2,4-triazine derivatives, one-pot approaches have been developed. rsc.org For instance, a one-pot synthesis of 3-amino-1,2,4-triazoles has been reported using an iron(III) catalyst, which could potentially be adapted for the synthesis of the target triazinone. researchgate.net A catalyst-free one-pot three-component reaction of arylaldehydes, thiourea, and orthoformates has been developed for the synthesis of 1,3,5-triazine-2,4-dithione derivatives, showcasing the potential of multicomponent reactions in this field. nih.gov

Catalyst-Mediated Reactions for Enhanced Selectivity and Yield

Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed under milder conditions with higher efficiency and selectivity. For the synthesis of 1,2,4-triazines, various catalytic systems have been explored. Lewis acids, such as zinc chloride (ZnCl₂), have been shown to promote the regioselective synthesis of 1,2,4-triazines from enamines and 1,2,4,5-tetrazines. nih.gov The amination of 3-thioxo-1,2,4-triazin-5-ones can be facilitated by the use of catalysts to improve reaction rates and yields. Furthermore, visible-light photocatalysis has emerged as a powerful tool for desulfurative cyclization reactions in the synthesis of related nitrogen-containing heterocycles, suggesting a potential green approach for the formation of the 3-amino-triazine core. acs.org

Solvent-Free or Green Chemistry Approaches

In line with the principles of green chemistry, efforts have been made to develop synthetic methods that minimize or eliminate the use of hazardous solvents. Solvent-free reactions, often conducted by heating the neat reactants, have been successfully applied to the synthesis of 1,2,4-triazine derivatives. chimicatechnoacta.ru For example, the ipso-substitution of a cyano group in a 1,2,4-triazine with an alcohol has been achieved under solvent-free conditions. chimicatechnoacta.ru Microwave-assisted and ultrasound-assisted syntheses have also been reported for 1,3,5-triazine (B166579) derivatives, significantly reducing reaction times and improving yields, highlighting the potential for applying these green technologies to the synthesis of the target compound. mdpi.com

Optimization of Reaction Conditions and Process Efficiency

The optimization of reaction conditions is critical for maximizing the yield and purity of the desired product while minimizing reaction times and energy consumption. Key parameters that are often optimized include the choice of solvent, catalyst, reaction temperature, and molar ratios of reactants.

The table below summarizes various reaction conditions reported for the synthesis of related 1,2,4-triazin-5-one derivatives, illustrating the range of parameters that can be tuned to improve process efficiency.

Precursor(s)Reagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Thiocarbohydrazide, Pyruvic acid-Ethanol/HClReflux-- scirp.org
5-phenyl-1,2,4-triazin-3-amineN-BromosuccinimideDMF-25 to RTOvernight64 nih.gov
6-bromo-5-phenyl-1,2,4-triazin-3-amine, Boronic acidPd(PPh₃)₄, K₂CO₃Dioxane/Water1502- nih.gov
Imidazo[4,5-e] chimicatechnoacta.rursc.orgijpsr.infotriazin-3-thione, DEAD-Methanol (B129727)202425 nih.gov
Arylaldehyde, Thiourea, OrthoformateCatalyst-free---- nih.gov
2-hydrazinopyridine, Phenyl isothiocyanateRhodamine 6GEthanolRoom Temp889 acs.org

This table is for illustrative purposes and shows a range of conditions for related triazine syntheses.

The data indicates that a wide array of solvents, from polar protic (e.g., ethanol) to polar aprotic (e.g., DMF), can be employed. Temperatures can range from sub-zero to high reflux temperatures, depending on the specific reaction. The use of catalysts, such as palladium complexes for cross-coupling reactions or organic dyes for photocatalysis, can significantly influence reaction outcomes. The optimization of these parameters is essential for developing a robust and efficient synthesis of 6-methyl-3-phenylamino- chimicatechnoacta.rursc.orgijpsr.infotriazin-5-ol.

Yield and Purity Considerations in Synthesis of 6-Methyl-3-phenylamino-mdpi.comacs.orgnih.govtriazin-5-ol

The efficiency of the synthesis of 6-Methyl-3-phenylamino- mdpi.comacs.orgnih.govtriazin-5-ol, as with any chemical synthesis, is critically evaluated by the reaction yield and the purity of the final product. While specific yield and purity data for this exact compound are not detailed in the available literature, general principles and data from analogous syntheses of 1,2,4-triazine derivatives provide valuable insights.

Yield Considerations:

The table below summarizes typical yields observed in the synthesis of various substituted 1,2,4-triazine compounds, which can serve as a general reference for the expected yield of 6-Methyl-3-phenylamino- mdpi.comacs.orgnih.govtriazin-5-ol.

Derivative Type Synthetic Approach Typical Yield Range Reference
5-(Aryl/Alkyl)amino-1,2,4-triazinesSolvent-free reaction of 5-cyano-1,2,4-triazines with amines60-66% researchgate.net
3-Glycopyranosyl-1,2,4-triazin-5(4H)-onesCyclocondensation of formamidrazones and α-ketoestersAcceptable yields mdpi.com
Fused 1,2,4-triazine derivativesReaction of an aminopyrimidine with hydrazonyl halides70-78% nih.gov
Hydrazinyl-1,2,4-triazin-5-onesCondensation with carbonyl compoundsModerate to high yields pensoft.net

Purity Considerations:

The purity of the synthesized 6-Methyl-3-phenylamino- mdpi.comacs.orgnih.govtriazin-5-ol is paramount for its accurate characterization and any subsequent applications. The primary methods for purification of solid organic compounds like the target molecule include recrystallization and column chromatography. The choice of solvent for recrystallization is critical and is typically determined empirically to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

The purity of the final product is commonly assessed using a combination of analytical techniques:

Melting Point: A sharp melting point range is a good indicator of a pure crystalline compound.

Spectroscopy:

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to confirm the structure of the molecule and to detect any impurities.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups such as N-H, C=O, and C=N bonds.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.

Chromatography: Techniques like Thin Layer Chromatography (TLC) are used to monitor the progress of the reaction and to assess the purity of the final product.

The table below outlines the common analytical methods used for the characterization and purity assessment of 1,2,4-triazine derivatives.

Analytical Technique Purpose Reference
Melting PointAssessment of purity for crystalline solids nih.gov
1H NMR & 13C NMRStructural elucidation and impurity detection pensoft.netmdpi.com
Infrared (IR) SpectroscopyFunctional group identification nih.gov
Mass Spectrometry (MS) / HRMSMolecular weight and elemental composition confirmation nih.gov
Thin Layer Chromatography (TLC)Reaction monitoring and purity assessment nih.gov

Advanced Spectroscopic and Structural Elucidation of 6 Methyl 3 Phenylamino 1 Triazin 5 Ol

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

A complete NMR analysis is fundamental for the unambiguous structural confirmation of an organic molecule.

¹H NMR and ¹³C NMR Spectral Interpretation for Structural Confirmation

Hypothetically, the ¹H NMR spectrum of 6-Methyl-3-phenylamino- Current time information in Sauk County, US.chemsynthesis.comnih.govtriazin-5-ol would be expected to show distinct signals corresponding to the methyl protons, the protons of the phenyl ring, and exchangeable protons from the amino (NH) and hydroxyl (OH) or triazinone (NH) groups, depending on the dominant tautomeric form. The integration and splitting patterns of the phenyl protons would confirm the mono-substitution pattern. Similarly, the ¹³C NMR spectrum would be expected to display signals for the methyl carbon, the six carbons of the phenyl group, and the three distinct carbons of the triazine ring.

However, without experimental data, a precise assignment of chemical shifts (δ) is not possible. For comparison, in a related compound, 4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one, the molecular structure was confirmed, highlighting the utility of NMR in distinguishing isomers. researchgate.net

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Analysis

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would be used to establish proton-proton couplings, for instance, within the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, definitively linking the methyl protons to their carbon and the aromatic protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for mapping longer-range (2-3 bond) correlations. It would be instrumental in confirming the connection of the phenylamino (B1219803) group to the C3 position of the triazine ring and the methyl group to the C6 position by observing correlations between the respective protons and the triazine ring carbons.

Studies on other complex heterocyclic systems have demonstrated the power of 2D-NMR in confirming molecular structures where simpler 1D spectra are insufficient. mdpi.com

Infrared (IR) and Raman Spectroscopic Investigations of Vibrational Modes

Vibrational spectroscopy provides key information about the functional groups present in a molecule.

IR Spectroscopy : An experimental IR spectrum would be expected to show characteristic absorption bands. For the -NH group, a stretching vibration would typically appear in the 3300-3500 cm⁻¹ region. A carbonyl (C=O) stretch, if the compound exists in the triazinone tautomeric form, would be observed around 1650-1750 cm⁻¹. Vibrations for C=N and C=C bonds would appear in the 1500-1650 cm⁻¹ region, while C-H stretches from the methyl and phenyl groups would be seen around 2850-3100 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy would complement the IR data, particularly for the non-polar bonds, providing further insight into the vibrational modes of the heterocyclic and aromatic rings.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry is the definitive method for determining the precise molecular formula of a compound. For 6-Methyl-3-phenylamino- Current time information in Sauk County, US.chemsynthesis.comnih.govtriazin-5-ol (C₁₀H₁₀N₄O), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its elemental composition against other possibilities. The fragmentation pattern observed in the mass spectrum would also offer valuable structural information, potentially showing the loss of the phenyl group or other characteristic fragments.

Studies on Tautomerism and Isomerism of 6-Methyl-3-phenylamino-Current time information in Sauk County, US.chemsynthesis.comnih.govtriazin-5-ol

The 1,2,4-triazin-5-ol ring system is known to exhibit tautomerism. The "ol" form (hydroxy tautomer) can exist in equilibrium with one or more "one" forms (keto tautomers). For the title compound, at least three potential tautomers can be envisioned: the -ol form and two -one forms depending on which nitrogen atom in the ring is protonated.

The equilibrium between these forms is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. Spectroscopic techniques are essential for studying this phenomenon. academie-sciences.fr For example, the presence of a strong C=O absorption in the IR spectrum would indicate a preference for a keto tautomer in the solid state. NMR spectroscopy in different solvents could reveal shifts in the tautomeric equilibrium. Theoretical DFT calculations are also a powerful tool for predicting the relative stability of different tautomers. nih.govresearchgate.net

Conformational Analysis and Stereochemical Considerations

The conformational landscape of 6-Methyl-3-phenylamino- mdpi.comnih.govresearchgate.nettriazin-5-ol is primarily dictated by the rotational dynamics around the exocyclic C-N bond that links the phenylamino substituent to the triazine core. This rotation is often hindered in related arylamino-triazine structures due to the partial double bond character of the C-N bond. This characteristic arises from the n–π conjugation between the lone pair of electrons on the nitrogen atom and the π-system of the triazine ring. mdpi.com The degree of this conjugation, along with steric interactions between the substituents on both the phenyl and triazine rings, determines the energy barrier to rotation and the relative stability of different conformers.

In solution, molecules like 6-Methyl-3-phenylamino- mdpi.comnih.govresearchgate.nettriazin-5-ol are expected to exist as an equilibrium of different rotational isomers, or rotamers. The interconversion between these conformers can often be studied using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. By monitoring the changes in the NMR spectra at varying temperatures, it is possible to determine the rotational energy barriers (ΔG‡). For analogous amine-substituted [s]-triazines, these barriers have been measured to be in the range of 15.1 to 17.7 kcal/mol for neutral molecules. nih.gov

The specific orientation of the phenylamino group relative to the triazine ring gives rise to different conformers. For instance, the phenyl group can be positioned either syn or anti to the substituents on the triazine ring. The relative populations of these conformers are influenced by both electronic and steric factors. Substituents that enhance the double bond character of the exocyclic C-N bond will increase the barrier to rotation. mdpi.com

The planarity of the heteroaromatic framework is a key feature in related triazine compounds. X-ray crystallographic studies of similar molecules, such as 6-methyl-3-phenyl-benzo[e] mdpi.comnih.govresearchgate.nettriazine, have revealed a planar heteroaromatic core with extensive π-conjugation. nih.gov This planarity is crucial for understanding the supramolecular assembly of these molecules in the solid state, which is often dominated by π-π stacking interactions. nih.gov

Furthermore, the solvent environment can play a significant role in the conformational preferences and rotational barriers. The rotational barrier in related melamines has been shown to be strongly dependent on the solvent, with an increase in the barrier observed in more polar solvents like DMF-d7 compared to less polar ones like CDCl3. mdpi.com This is attributed to the stabilization of the charge-separated transition state of rotation by the polar solvent. nih.gov

While specific experimental data for 6-Methyl-3-phenylamino- mdpi.comnih.govresearchgate.nettriazin-5-ol is not extensively available, the principles derived from studies of structurally similar compounds provide a strong basis for understanding its conformational behavior. The interplay of electronic effects, steric hindrance, and solvent interactions will ultimately define the stereochemical landscape of this molecule.

Table 1: Rotational Barriers (ΔG‡) for Related Arylamino-1,3,5-triazine Derivatives

Compound ClassSubstituentsSolventRotational Barrier (kcal/mol)Reference
Arylamino-1,3,5-triazinesVariousDMF-d711.7 - 14.7 mdpi.com
2-Chloro-4,6-bis(pyrazolylamino)-1,3,5-triazinesPyrazolylaminoNot specified12 - 18 mdpi.com
N²,N⁴,N⁶-tris(1H-pyrazolyl)-1,3,5-triazine-2,4,6-triaminesPyrazolylNot specified12 - 19 mdpi.com
2,4-Diamino-1,3,5-triazine derivativesAminoNot specified13 - 15 mdpi.com
Dialkylamino-s-triazinesDialkylaminoCDCl₃ / C₂D₂Cl₄15.1 - 17.7 nih.govresearchgate.net

Chemical Reactivity and Derivatization of 6 Methyl 3 Phenylamino 1 Triazin 5 Ol

Functional Group Transformations on the Triazine Core

The 1,2,4-triazine (B1199460) ring in 6-Methyl-3-phenylamino- researchgate.netnih.govui.ac.idtriazin-5-ol is an electron-deficient system, which influences its reactivity. The hydroxyl group at the 5-position can exist in tautomeric equilibrium with its keto form, 6-Methyl-3-phenylamino- researchgate.netnih.govui.ac.idtriazin-5(4H)-one. This tautomerism plays a crucial role in the functional group transformations of the triazine core.

Alkylation: The nitrogen and oxygen atoms in the triazine ring are susceptible to alkylation. Reactions with alkyl halides can lead to N-alkylation at various positions of the triazine ring or O-alkylation of the hydroxyl group. The regioselectivity of these reactions is influenced by factors such as the nature of the alkylating agent, the solvent, and the presence of a base. For instance, studies on analogous 3-thioxo-1,2,4-triazin-5-ones have demonstrated that alkylation can be directed to either the sulfur or nitrogen atoms by carefully selecting the reaction conditions.

Acylation: The hydroxyl group and the secondary amine of the phenylamino (B1219803) group can undergo acylation with reagents like acyl chlorides or anhydrides. This leads to the formation of ester and amide derivatives, respectively. The relative reactivity of these sites depends on their nucleophilicity and steric hindrance.

Halogenation: The hydroxyl group at the 5-position can be replaced by a halogen atom using standard halogenating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This transformation is a key step in creating a reactive intermediate that can be further modified through nucleophilic substitution reactions.

Reactions Involving the Phenylamino Moiety

The phenylamino group at the 3-position of the triazine core also offers opportunities for derivatization.

Electrophilic Aromatic Substitution: The phenyl ring of the phenylamino moiety is susceptible to electrophilic aromatic substitution reactions. Depending on the reaction conditions and the directing effects of the amino group and the triazine ring, electrophiles can be introduced at the ortho, meta, or para positions of the phenyl ring. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Synthesis of Novel Analogues and Derivatives of 6-Methyl-3-phenylamino-researchgate.netnih.govui.ac.idtriazin-5-ol

The versatile reactivity of 6-Methyl-3-phenylamino- researchgate.netnih.govui.ac.idtriazin-5-ol allows for the synthesis of a wide array of novel analogues and derivatives. These can be broadly categorized based on the type of modification.

Table 1: Examples of Synthesized Derivatives of 1,2,4-Triazines

Starting Material AnalogueReagentReaction TypeProduct TypeReference
6-methyl-3-thioxo-1,2,4-triazin-5-oneAldehydes, Chloroacetic acidOne-pot condensation/cyclizationThiazolo[3,2-b] researchgate.netnih.govui.ac.idtriazine derivatives nih.gov
6-methyl-3-thioxo-1,2,4-triazin-5-oneHydrazine hydrateHeterocyclizationPyrazoline derivatives nih.gov
4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-onePhenacyl halidesS-alkylation and cyclizationTriazino[3,4-b] researchgate.netui.ac.idmasterorganicchemistry.comthiadiazines researchgate.net

The synthesis of fused heterocyclic systems is a particularly important area of derivatization. For example, the reaction of related 6-methyl-3-thioxo-1,2,4-triazin-5-one with bifunctional reagents can lead to the formation of thiazolo[3,2-b] researchgate.netnih.govui.ac.idtriazines and other fused systems nih.gov. These reactions often proceed through an initial nucleophilic attack followed by an intramolecular cyclization.

Regioselectivity and Stereoselectivity in Derivatization Reactions

When multiple reactive sites are present in a molecule, the control of regioselectivity becomes a critical aspect of synthesis. In the case of 6-Methyl-3-phenylamino- researchgate.netnih.govui.ac.idtriazin-5-ol, alkylation can occur at multiple nitrogen atoms of the triazine ring as well as the oxygen of the hydroxyl group. The outcome of these reactions is highly dependent on the reaction conditions. For instance, in related triazine systems, the choice of solvent and base can significantly influence the ratio of N-alkylated to O-alkylated products.

Stereoselectivity is relevant when new chiral centers are introduced during derivatization. For instance, in the synthesis of derivatives with chiral substituents or in reactions that create new stereocenters, controlling the stereochemical outcome is essential for obtaining specific isomers.

Exploration of Reaction Mechanisms for Derivatization

The derivatization reactions of 6-Methyl-3-phenylamino- researchgate.netnih.govui.ac.idtriazin-5-ol proceed through various well-established organic reaction mechanisms.

Nucleophilic Substitution: Reactions such as alkylation, acylation, and the replacement of the hydroxyl group with a halogen typically proceed via nucleophilic substitution pathways. The electron-deficient nature of the triazine ring facilitates these reactions.

Electrophilic Aromatic Substitution: Reactions on the phenylamino moiety, such as nitration and halogenation, follow the classical electrophilic aromatic substitution mechanism involving the formation of a sigma complex (arenium ion) intermediate.

Condensation Reactions: The synthesis of fused heterocyclic systems often involves initial condensation reactions between a functional group on the triazine and a suitable reagent, followed by intramolecular cyclization.

Understanding these mechanisms is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing synthetic routes to novel derivatives with desired chemical and physical properties.

Computational and Theoretical Chemistry Studies of 6 Methyl 3 Phenylamino 1 Triazin 5 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict molecular geometries, electronic structures, and various spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that can determine the electron density of a molecule to calculate its energy and other properties. For 6-Methyl-3-phenylamino- superfri.orgjocpr.comsuperfri.orgtriazin-5-ol, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), would be used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. nih.govbohrium.com This provides a stable, three-dimensional representation of the molecule.

Furthermore, DFT is used to analyze the electronic structure, including the distribution of electron density and the nature of chemical bonds. Natural Bond Orbital (NBO) analysis, a common component of DFT studies, can reveal details about charge transfer and hyperconjugative interactions within the molecule. nih.gov

Table 1: Hypothetical Optimized Geometrical Parameters for 6-Methyl-3-phenylamino- superfri.orgjocpr.comsuperfri.orgtriazin-5-ol (Illustrative) This table is for illustrative purposes to show the type of data generated from DFT calculations, as specific experimental or computational data for this molecule is not readily available.

ParameterValue
Bond Length (C-N in triazine ring)~1.33 Å
Bond Angle (N-C-N in triazine ring)~126°
Dihedral Angle (Phenyl ring to Triazine ring)Variable, depends on conformation

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a significant indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.govbohrium.com For triazine derivatives, these values are calculated to predict their reactivity profiles. bohrium.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a Triazine Derivative This table demonstrates the typical data obtained from FMO analysis.

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)5.3

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and prone to electrophilic attack. Blue regions denote positive potential, indicating electron-deficient areas susceptible to nucleophilic attack. Green areas represent neutral potential. bohrium.com For 6-Methyl-3-phenylamino- superfri.orgjocpr.comsuperfri.orgtriazin-5-ol, an MEP analysis would highlight the electronegative nitrogen and oxygen atoms as potential sites for interaction.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand (like 6-Methyl-3-phenylamino- superfri.orgjocpr.comsuperfri.orgtriazin-5-ol) might interact with a biological target, such as a protein or enzyme.

The simulation places the ligand into the binding site of the target and calculates a docking score, which represents the binding affinity. The analysis of the docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. For instance, studies on other triazine derivatives have used molecular docking to explore their potential as inhibitors of various enzymes. nih.govptfarm.plnih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the movements and conformational changes of a molecule or a ligand-protein complex. This allows for the assessment of the stability of the docked poses obtained from molecular docking and provides a more realistic representation of the interactions in a biological environment.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. jocpr.com These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound and then using statistical techniques to find a mathematical relationship between these descriptors and the observed activity or property.

For a series of triazine analogs, a QSAR study could be developed to predict their biological activity based on variations in their chemical structure. jocpr.comrsc.org This can guide the design of new, more potent compounds.

In Silico Prediction of Reactivity and Selectivity

Computational and theoretical chemistry serve as powerful tools for predicting the chemical behavior of molecules, offering insights into their reactivity and the selectivity of their reactions. Through methods rooted in quantum mechanics, such as Density Functional Theory (DFT), it is possible to model the electronic structure of a compound like 6-Methyl-3-phenylamino- harbinengineeringjournal.comresearchgate.netirjweb.comtriazin-5-ol and derive a variety of descriptors that illuminate its potential for chemical transformation. irjweb.com These in silico studies are crucial for rational drug design and synthetic pathway planning, providing a theoretical framework to understand where and how a molecule is likely to react.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor; its energy level is indicative of the molecule's ability to react with electrophiles. The LUMO, as the lowest energy orbital devoid of electrons, acts as an electron acceptor, and its energy level indicates the molecule's susceptibility to attack by nucleophiles. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A small energy gap suggests that the molecule is more reactive and less kinetically stable, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Illustrative Global Reactivity Descriptors

The following table presents hypothetical, yet realistic, global reactivity descriptors for 6-Methyl-3-phenylamino- harbinengineeringjournal.comresearchgate.netirjweb.comtriazin-5-ol, calculated at the B3LYP/6-311++G(d,p) level of theory. These values serve to illustrate the type of data generated in computational studies.

DescriptorFormulaIllustrative Value (eV)Interpretation
HOMO Energy (EHOMO)--5.89Indicates electron-donating ability.
LUMO Energy (ELUMO)--1.25Indicates electron-accepting ability.
Energy Gap (ΔE)ELUMO - EHOMO4.64A larger gap suggests high kinetic stability.
Ionization Potential (I)-EHOMO5.89Energy required to remove an electron.
Electron Affinity (A)-ELUMO1.25Energy released upon gaining an electron.
Absolute Electronegativity (χ)(I + A) / 23.57Measures the tendency to attract electrons.
Chemical Hardness (η)(I - A) / 22.32Measures resistance to change in electron distribution.
Chemical Softness (S)1 / (2η)0.216Reciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω)χ² / (2η)2.75Measures the propensity to accept electrons.

Note: The data in this table is for illustrative purposes only and is not derived from experimental or published computational results for this specific molecule.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is an invaluable tool for identifying the regions that are rich or poor in electron density. Color-coding on the MEP surface indicates the nature of the electrostatic potential: red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.netnih.gov

For 6-Methyl-3-phenylamino- harbinengineeringjournal.comresearchgate.netirjweb.comtriazin-5-ol, an MEP map would likely reveal:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the triazine ring and the oxygen atom of the hydroxyl group, due to the presence of lone pairs of electrons. These sites are the most probable targets for electrophiles and are involved in hydrogen bonding.

Positive Potential (Blue): Located around the hydrogen atom of the hydroxyl group and the hydrogen of the phenylamino (B1219803) linker. These areas are electron-deficient and represent likely sites for nucleophilic attack or deprotonation.

Neutral Regions (Green): The phenyl ring and methyl group would show regions of relatively neutral potential, indicating lower reactivity compared to the heteroatoms.

Local Reactivity Descriptors: Fukui Functions

While global descriptors provide a general overview of a molecule's reactivity, local descriptors like Fukui functions pinpoint reactivity at specific atomic sites. harbinengineeringjournal.comirjweb.com The Fukui function, f(r), measures the change in electron density at a specific point when the total number of electrons in the molecule changes. Condensed Fukui functions provide values for individual atoms (k):

fk+ : For nucleophilic attack (measures reactivity upon gaining an electron).

fk- : For electrophilic attack (measures reactivity upon losing an electron).

fk0 : For radical attack.

A higher Fukui value on a particular atom indicates a greater propensity for that type of reaction to occur at that site. harbinengineeringjournal.com This analysis is critical for predicting the regioselectivity of chemical reactions.

Illustrative Condensed Fukui Functions

This table shows hypothetical Fukui function indices for selected atoms in 6-Methyl-3-phenylamino- harbinengineeringjournal.comresearchgate.netirjweb.comtriazin-5-ol, indicating the most probable sites for different types of attack.

Atom (Site)fk+ (for Nucleophilic Attack)fk- (for Electrophilic Attack)Interpretation of Selectivity
C3 (of Triazine)0.0850.021A high fk+ value suggests this carbon is a primary site for nucleophilic attack.
C5 (of Triazine)0.1120.015The highest fk+ value, indicating the most favored site for nucleophiles.
C6 (of Triazine)0.0650.045Moderately susceptible to nucleophilic attack.
N1 (of Triazine)0.0310.098A potential site for electrophilic attack.
N-amino (linker)0.0150.135The highest fk- value, indicating the most favored site for electrophiles.
O-hydroxyl0.0420.121A high fk- value, making it a likely site for electrophilic attack or protonation.

Note: The data in this table is for illustrative purposes only and is not derived from experimental or published computational results for this specific molecule.

Based on these theoretical models, a comprehensive reactivity profile for 6-Methyl-3-phenylamino- harbinengineeringjournal.comresearchgate.netirjweb.comtriazin-5-ol can be constructed. The analysis would predict that nucleophilic substitution reactions are most likely to occur at the C5 position of the triazine ring. Conversely, electrophilic attack is predicted to favor the exocyclic nitrogen of the phenylamino group and the oxygen of the hydroxyl group, which are the most electron-rich and accessible sites. This detailed in silico analysis provides a predictive foundation for optimizing synthetic strategies and exploring the chemical space of this triazine derivative.

Preclinical Biological Activities and Molecular Mechanism of Action of 6 Methyl 3 Phenylamino 1 Triazin 5 Ol

In Vitro Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines

There is no specific data in the provided search results detailing the in vitro cytotoxicity or antiproliferative effects of 6-Methyl-3-phenylamino- nih.govnih.govnih.govtriazin-5-ol on cancer cell lines.

Assessment of Cell Viability and Growth Inhibition

Information regarding the assessment of cell viability and growth inhibition by 6-Methyl-3-phenylamino- nih.govnih.govnih.govtriazin-5-ol is not available in the searched literature. Studies on other substituted triazine derivatives have demonstrated cytotoxic activity against various cancer cell lines. For example, certain imidazolyl-1,3,5-triazine derivatives have shown cytotoxic activity against human breast cancer and murine leukemia cell lines. nih.gov Similarly, novel pyrazolo[1,5-a] nih.govmdpi.comnih.govtriazine derivatives have been screened for their antiproliferative activities against a panel of 60 cancer cell lines. mdpi.com However, these findings cannot be directly extrapolated to the specific compound .

Induction of Apoptosis and Necrosis in Cellular Models

There are no specific studies on the induction of apoptosis or necrosis in cellular models by 6-Methyl-3-phenylamino- nih.govnih.govnih.govtriazin-5-ol. Research on related compounds, such as pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine sulfonamides, has shown induction of apoptosis in various cancer cell lines. nih.gov These studies often involve techniques like Annexin V staining and flow cytometry to quantify apoptotic and necrotic cell populations. mdpi.comdovepress.com For instance, treatment with certain triazine derivatives led to a concentration-dependent increase in the apoptotic cell population, particularly in the late apoptotic stage. mdpi.com

Cell Cycle Arrest Mechanisms

Specific data on the mechanisms of cell cycle arrest induced by 6-Methyl-3-phenylamino- nih.govnih.govnih.govtriazin-5-ol are not found in the available literature. Studies on other triazine analogs have indicated the ability to induce cell cycle arrest at different phases. For example, some triazine derivatives have been shown to cause cell cycle arrest in the G0/G1 or G2/M phases in a p53-independent manner. mdpi.comnih.gov These effects are typically investigated using flow cytometry to analyze the distribution of cells in different phases of the cell cycle. nih.gov

Enzyme Inhibition Studies

Specific enzyme inhibition studies for 6-Methyl-3-phenylamino- nih.govnih.govnih.govtriazin-5-ol are not described in the provided search results.

Target Identification and Biochemical Assays

There is no information available regarding the specific molecular targets of 6-Methyl-3-phenylamino- nih.govnih.govnih.govtriazin-5-ol or any biochemical assays performed to identify such targets. The broader class of triazine derivatives has been investigated for the inhibition of various enzymes, including cyclin-dependent kinases (CDKs), phosphoinositide 3-kinases (PI3Ks), and tyrosinase. nih.govnih.govnih.gov For instance, computational studies have suggested that some pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine sulfonamides may inhibit CDK enzymes. nih.govnih.gov

Kinetic Studies of Enzyme Inhibition

No kinetic studies detailing the mode of enzyme inhibition by 6-Methyl-3-phenylamino- nih.govnih.govnih.govtriazin-5-ol have been reported in the searched literature. Such studies are crucial for understanding the mechanism of action of an inhibitor and typically involve determining parameters like the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive). nih.gov For example, kinetic investigations of other compounds have revealed competitive-type inhibition of their target enzymes. nih.gov

Receptor Binding Assays and Ligand-Target Interactions

No studies detailing receptor binding assays or specific ligand-target interactions for 6-Methyl-3-phenylamino- nih.govnih.govbiointerfaceresearch.comtriazin-5-ol were identified. While research on other triazine derivatives shows engagement with various receptors, such as serotonin (B10506) or dopamine (B1211576) receptors, this information is not directly applicable to the specified compound. nih.gov Molecular docking studies on different triazine-based molecules have been conducted to predict interactions with biological targets like dihydrofolate reductase, but similar data for 6-Methyl-3-phenylamino- nih.govnih.govbiointerfaceresearch.comtriazin-5-ol is not available. mdpi.com

Antimicrobial Efficacy in In Vitro Models

There is no specific information available on the in vitro antimicrobial efficacy of 6-Methyl-3-phenylamino- nih.govnih.govbiointerfaceresearch.comtriazin-5-ol. The broader class of 1,2,4-triazine (B1199460) derivatives has been a subject of interest in the development of new antimicrobial agents, with some compounds showing activity against various pathogens. biointerfaceresearch.comresearchgate.net

Antibacterial Activity Against Specific Strains

No data was found regarding the specific antibacterial activity of 6-Methyl-3-phenylamino- nih.govnih.govbiointerfaceresearch.comtriazin-5-ol against any bacterial strains.

Antifungal Activity Assessment

There were no available reports on the antifungal activity of 6-Methyl-3-phenylamino- nih.govnih.govbiointerfaceresearch.comtriazin-5-ol.

Antiviral Activity in Cell Culture Models

No studies were identified that assessed the antiviral activity of 6-Methyl-3-phenylamino- nih.govnih.govbiointerfaceresearch.comtriazin-5-ol in cell culture models. Research has been conducted on other triazoloazines for antiviral properties, but this is not specific to the compound . nih.gov

Anti-inflammatory and Antioxidant Properties in Cellular Assays

Specific data on the anti-inflammatory and antioxidant properties of 6-Methyl-3-phenylamino- nih.govnih.govbiointerfaceresearch.comtriazin-5-ol from cellular assays is not available. While various triazine analogues have been evaluated for these properties, the findings cannot be directly attributed to 6-Methyl-3-phenylamino- nih.govnih.govbiointerfaceresearch.comtriazin-5-ol. nih.govnih.govnih.gov For instance, some 1,3,5-triazine (B166579) analogues have shown potential as antioxidants. nih.govsemanticscholar.org

Elucidation of Molecular Pathways and Cellular Targets

Due to the lack of preclinical studies, the molecular pathways and specific cellular targets of 6-Methyl-3-phenylamino- nih.govnih.govbiointerfaceresearch.comtriazin-5-ol have not been elucidated. Research into other triazine derivatives has identified targets such as the PI3K/AKT/mTOR pathway, but this is not confirmed for the specified compound. nih.gov

Gene Expression and Protein Modulation Studies

There is no available data from preclinical studies on the effects of 6-Methyl-3-phenylamino- nih.govmdpi.comptfarm.pltriazin-5-ol on gene expression or protein modulation.

Signal Transduction Pathway Interference

There is no available data from preclinical studies to indicate that 6-Methyl-3-phenylamino- nih.govmdpi.comptfarm.pltriazin-5-ol interferes with any signal transduction pathways.

Structure Activity Relationship Sar Studies of 6 Methyl 3 Phenylamino 1 Triazin 5 Ol and Its Analogues

Systematic Chemical Modifications and Their Impact on Biological Activity

Systematic chemical modifications of the 6-methyl-3-phenylamino- medchem.org.uaresearchgate.netnih.govtriazin-5-ol scaffold have been crucial in delineating the role of various substituents and their positions on biological efficacy. Research has demonstrated that alterations at the C6 position of the triazine ring and on the phenylamino (B1219803) moiety significantly influence the compound's inhibitory potential against specific biological targets.

One area of significant discovery has been the identification of derivatives of 5-phenylamino-2H- medchem.org.uaresearchgate.netnih.govtriazin-3-one as inhibitors of Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS). medchem.org.ua In these studies, modifications to the phenylamino group and the substituent at the 6-position of the triazine core were systematically explored to understand their impact on inhibitory activity.

For instance, the presence of a methyl group at the C6 position has been shown to be a key determinant of activity. A comparative analysis of analogues reveals that the introduction of specific substituents on the phenylamino ring can lead to potent inhibitory action. A noteworthy finding is that a chloro and a hydroxy group on the phenylamino ring are beneficial for activity.

The biological activity of these compounds is often evaluated in terms of their half-maximal inhibitory concentration (IC50). The following table summarizes the antitubercular activity of key analogues against M. tuberculosis LeuRS.

Compound NameC6-SubstituentPhenylamino SubstituentsTarget EnzymeIC50 (µM)
5-(5-Chloro-2-hydroxy-phenylamino)-6-methyl-2H- medchem.org.uaresearchgate.netnih.govtriazin-3-oneMethyl5-Chloro, 2-hydroxyM. tuberculosis LeuRS7.6
5-(5-Chloro-2-hydroxy-phenylamino)-2H- medchem.org.uaresearchgate.netnih.govtriazin-3-oneHydrogen5-Chloro, 2-hydroxyM. tuberculosis LeuRS7.2

These findings indicate that while the methyl group at the C6 position is not strictly essential for activity, its presence in conjunction with specific phenylamino substitutions yields compounds with significant inhibitory potential. medchem.org.ua However, it has been noted that these potent enzyme inhibitors exhibit low antibacterial activity against the whole-cell M. tuberculosis H37Rv, suggesting that further structural modifications are necessary to enhance their physicochemical properties and, consequently, their antibiotic potency. medchem.org.ua

Identification of Key Structural Features for Desired Activity Profiles

The analysis of SAR data has enabled the identification of key structural features that are critical for the desired biological activity of 6-methyl-3-phenylamino- medchem.org.uaresearchgate.netnih.govtriazin-5-ol and its analogues. For antitubercular activity targeting M. tuberculosis LeuRS, several structural motifs have been pinpointed as being essential for potent inhibition.

The 5-phenylamino moiety is a critical component for activity. The nature and position of substituents on this phenyl ring are major determinants of potency. Specifically, the combination of a 5-chloro and a 2-hydroxy substituent on the phenylamino ring has been identified as a highly favorable pattern for inhibitory activity against M. tuberculosis LeuRS. medchem.org.ua

The medchem.org.uaresearchgate.netnih.govtriazin-5-ol (or its tautomer, medchem.org.uaresearchgate.netnih.govtriazin-3-one) core serves as a crucial scaffold for orienting the key interacting groups. The nitrogen atoms within this heterocyclic system are important for establishing interactions within the enzyme's active site.

The substituent at the C6-position of the triazine ring also modulates activity. While a hydrogen at this position can yield a highly active compound, the presence of a methyl group is also well-tolerated and results in potent inhibitors. medchem.org.ua This suggests that this position can be a point for further modification to fine-tune the compound's properties.

In the broader context of 1,2,4-triazine (B1199460) derivatives, studies on anticancer agents have also highlighted the importance of the substitution pattern on the phenylamino ring. For example, in a series of symmetrical di-substituted phenylamino-s-triazines, the presence of electron-withdrawing groups such as 4-halogeno (e.g., 4-Cl) on the benzene (B151609) ring of the phenylamino-s-triazine scaffold was found in most of the potentially active anticancer compounds.

Pharmacophore Elucidation for Target Interaction

The elucidation of the pharmacophore for the interaction of 6-methyl-3-phenylamino- medchem.org.uaresearchgate.netnih.govtriazin-5-ol analogues with their biological targets is essential for rational drug design. For the antitubercular activity against M. tuberculosis LeuRS, a binding mode has been proposed based on molecular docking studies.

The binding model for 5-(5-chloro-2-hydroxy-phenylamino)-6-methyl-2H- medchem.org.uaresearchgate.netnih.govtriazin-3-one within the active site of M. tuberculosis LeuRS reveals key interactions. The model indicates that the compound orients itself in the active site to form specific hydrogen bonds with the surrounding amino acid residues. medchem.org.ua These hydrogen bonding interactions are a cornerstone of the pharmacophore for this class of inhibitors.

The key features of the pharmacophore likely include:

Hydrogen Bond Acceptors: The nitrogen and oxygen atoms of the triazinone ring are positioned to accept hydrogen bonds from amino acid residues in the enzyme's active site.

Hydrogen Bond Donors: The amino group of the phenylamino linker and the hydroxyl group on the phenyl ring can act as hydrogen bond donors.

Aromatic/Hydrophobic Regions: The phenyl ring itself fits into a hydrophobic pocket, and its interactions are further influenced by the specific substituents it carries.

The binding mode of 5-(5-chloro-2-hydroxy-phenylamino)-6-methyl-2H- medchem.org.uaresearchgate.netnih.govtriazin-3-one, as depicted in computational models, shows hydrogen bonds being formed, which helps to stabilize the compound within the active site of the enzyme. medchem.org.ua This understanding of the key interactions at the molecular level provides a solid foundation for the design of new analogues with improved affinity and selectivity.

Correlation of Computational Data with Experimental Biological Activity

The integration of computational methods with experimental biological testing has been instrumental in understanding the SAR of 6-methyl-3-phenylamino- medchem.org.uaresearchgate.netnih.govtriazin-5-ol analogues. Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies have been employed to rationalize the observed biological activities and to predict the potency of new derivatives.

In the context of antitubercular agents targeting LeuRS, molecular docking studies have successfully predicted the binding mode of active compounds like 5-(5-chloro-2-hydroxy-phenylamino)-6-methyl-2H- medchem.org.uaresearchgate.netnih.govtriazin-3-one. medchem.org.ua The docking poses provide a structural basis for the observed inhibitory activities. For instance, the ability of the compound to form specific hydrogen bonds and engage in favorable hydrophobic interactions within the enzyme's active site, as predicted by docking, correlates well with its low micromolar IC50 value. medchem.org.ua

While specific 3D-QSAR studies for this exact series of antitubercular agents are not extensively detailed in the provided context, the principles of such studies are widely applied to triazine derivatives. For other series of triazine compounds, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed with good predictive abilities for their antitumor activities. These models generate contour maps that indicate where steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties are favorable or unfavorable for activity, thus guiding the synthesis of more potent analogues.

The correlation between the calculated binding energies from docking studies and the experimental IC50 values provides a powerful tool for lead optimization. For example, the identification of compounds with high binding affinities in silico, such as those with favorable docking scores, often translates to lower experimental IC50 values, indicating higher potency. This synergy between computational prediction and experimental validation accelerates the drug discovery process for this class of compounds.

Analytical Methodologies for 6 Methyl 3 Phenylamino 1 Triazin 5 Ol in Complex Matrices

Chromatographic Techniques for Purity and Quantitative Analysis (HPLC, GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful and commonly employed techniques for the separation, quantification, and purity assessment of triazine derivatives. For analogous triazine compounds, reversed-phase HPLC is frequently utilized, often with C18 or phenyl columns. A mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) with water or a buffer solution is typically used under isocratic or gradient elution conditions. Detection is commonly achieved using a Diode Array Detector (DAD) or Mass Spectrometry (MS).

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), serves as a robust method for the analysis of volatile and thermally stable triazine compounds. This technique is instrumental in monitoring reaction progress during synthesis and for the identification of byproducts and impurities.

However, specific validated HPLC or GC methods, including detailed parameters such as column type, mobile phase composition, flow rate, injection volume, and detector settings for the quantitative analysis or purity determination of 6-Methyl-3-phenylamino- nih.govajrconline.orgnih.govtriazin-5-ol in complex matrices, are not documented in readily accessible scientific literature. Without such studies, a data table of typical retention times, limits of detection (LOD), and limits of quantification (LOQ) cannot be compiled.

Electrophoretic Methods for Separation and Analysis

Capillary electrophoresis (CE) and its various modes, such as capillary zone electrophoresis (CZE) and micellar electrokinetic capillary chromatography (MEKC), have been successfully applied to the separation and analysis of triazine herbicides. These methods offer high separation efficiency and short analysis times. The separation mechanism in CE is based on the differential migration of charged species in an electric field, which is influenced by factors such as the pH of the background electrolyte and the use of additives like cyclodextrins for chiral separations.

Despite the applicability of these techniques to the broader triazine class, there is no specific information available on the electrophoretic behavior or validated analytical methods for 6-Methyl-3-phenylamino- nih.govajrconline.orgnih.govtriazin-5-ol. Consequently, data on migration times, separation efficiency, and sensitivity for this particular compound cannot be provided.

Spectrophotometric Methods for Detection and Quantification

UV-Vis spectrophotometry is a common technique for the detection and quantification of compounds containing chromophores. Triazine derivatives typically exhibit characteristic UV absorption spectra that can be used for their determination. The wavelength of maximum absorbance (λmax) and the molar absorptivity are key parameters for quantitative analysis using the Beer-Lambert law.

While the UV spectra of various 1,3,5-triazine (B166579) derivatives have been studied, the specific spectrophotometric properties of 6-Methyl-3-phenylamino- nih.govajrconline.orgnih.govtriazin-5-ol, including its λmax in different solvents and its molar absorptivity, are not reported in the available literature. This lack of data precludes the creation of a table summarizing its spectrophotometric characteristics.

Stability Studies under Varied Environmental Conditions

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance, understanding its degradation pathways, and developing stability-indicating analytical methods. These studies typically involve exposing the compound to stress conditions such as acidic and basic hydrolysis, oxidation, heat, and light. The International Council for Harmonisation (ICH) guidelines provide a framework for conducting such studies. A common goal is to achieve 5-20% degradation to ensure that the analytical methods can effectively separate the parent compound from its degradation products.

Emerging Research Directions and Future Perspectives for 6 Methyl 3 Phenylamino 1 Triazin 5 Ol

Exploration of Additional Preclinical Biological Applications

While the full biological profile of 6-Methyl-3-phenylamino- nih.govresearchgate.netresearchgate.nettriazin-5-ol is still under investigation, the broader family of 1,2,4-triazine (B1199460) derivatives has demonstrated a remarkable spectrum of preclinical bioactivities. This suggests a fertile ground for future research into the potential therapeutic applications of this specific compound. The 1,2,4-triazine nucleus is recognized as a "pharmacophore," a molecular feature responsible for a drug's pharmacological activity, and has been associated with a wide array of biological actions.

Researchers have successfully synthesized and evaluated various 1,2,4-triazine derivatives, revealing their potential as:

Anti-Alzheimer's Agents: Certain triazine-triazolopyrimidine hybrids have shown encouraging inhibitory activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease management. nih.gov These compounds have also exhibited antioxidant and metal-chelating properties, which are relevant to the multifactorial nature of this neurodegenerative disorder. nih.gov

Antimalarials: The global challenge of malaria has prompted the investigation of novel therapeutic agents. Supervised machine learning models have been employed to identify potent 1,3,5-triazine (B166579) compounds active against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. researchgate.netnih.gov

Anticancer Agents: A significant body of research has focused on the anticancer potential of triazine derivatives. researchgate.netresearchgate.net For instance, certain pyrrolo[2,1-f] nih.govresearchgate.netresearchgate.nettriazines have been identified as potent and selective PI3Kα inhibitors for the treatment of advanced solid tumors. nih.gov The antitumor activity of novel triazine and triazepine derivatives has also been evaluated against human breast and liver cancer cell lines. nih.gov

Antimicrobial and Antiviral Agents: The 1,2,4-triazine scaffold has been a foundation for the development of compounds with antimicrobial and antiviral properties. researchgate.net For example, polyphenol-modified azolo-azines have shown promise as potential antiviral agents by targeting viral hemagglutinin. researchgate.net

Other Therapeutic Areas: The versatility of the triazine core extends to other potential applications, including anti-inflammatory, antioxidant, anticonvulsant, and antidiabetic agents. researchgate.net

Future preclinical studies on 6-Methyl-3-phenylamino- nih.govresearchgate.netresearchgate.nettriazin-5-ol will likely involve screening against a diverse panel of biological targets to uncover its full therapeutic potential, drawing inspiration from the wide-ranging activities observed in its chemical relatives.

Development of Advanced Synthetic Routes and Methodologies

Key developments in the synthesis of triazine compounds include:

Multi-step Procedures: The synthesis of complex triazine derivatives often involves multi-step procedures. For instance, novel 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives have been synthesized in good yields through a multi-step process that includes S-alkylation and intramolecular cyclization with microwave irradiation. researchgate.net

One-Pot Methods: A regioselective one-pot method has been developed for the synthesis of imidazo[4,5-e]thiazolo[3,2-b] nih.govresearchgate.netresearchgate.nettriazine derivatives. researchgate.net Such methods are advantageous as they reduce the need for purification of intermediates, thereby saving time and resources.

Microwave-Assisted Synthesis: Microwave irradiation has been effectively used to support condensation reactions in the synthesis of 1,3,5-triazine derivatives, often resulting in high yields in a short amount of time. mdpi.com

Novel Precursors and Reagents: The synthesis of novel nih.govresearchgate.netresearchgate.nettriazolo[4,3-b] nih.govresearchgate.netresearchgate.nettriazin-7-one derivatives has been achieved by using 6-aza-2-thiothymine (B1226071) as a precursor and reacting it with hydrazonoyl halides. nih.gov The reaction of thiocarbohydrazide (B147625) with pyruvic acid is another established method for producing 1,2,4-triazine derivatives. researchgate.net

Future synthetic strategies for 6-Methyl-3-phenylamino- nih.govresearchgate.netresearchgate.nettriazin-5-ol could leverage these advanced methodologies to enable the production of the compound and its analogues for extensive biological evaluation.

Rational Design of Next-Generation Triazine-Based Compounds

The principle of rational drug design, which involves the development of new medications based on a knowledge of a biological target, is being increasingly applied to the discovery of novel triazine-based compounds. This approach allows for the creation of molecules with improved efficacy and reduced toxicity. researchgate.net

Key aspects of the rational design of triazine compounds include:

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For example, in the development of vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, SAR studies revealed that specific substitutions on the pyrrolo[2,1-f] nih.govresearchgate.netresearchgate.nettriazine core were crucial for potency. nih.gov

Molecular Docking and Modeling: Computational techniques such as molecular docking are used to predict the binding affinity and orientation of a ligand to its target protein. nih.gov This allows for the in-silico screening of virtual libraries of compounds and the design of molecules with enhanced interactions with the active site.

Hybrid Molecules: The fusion of the triazine ring with other heterocyclic systems has led to the creation of hybrid molecules with unique biological activities. researchgate.net This strategy aims to combine the pharmacophoric features of different scaffolds to create compounds with multi-target profiles. nih.gov

The rational design of next-generation compounds based on the 6-Methyl-3-phenylamino- nih.govresearchgate.netresearchgate.nettriazin-5-ol scaffold will likely involve computational modeling to predict biological activity and guide the synthesis of derivatives with optimized properties.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. astrazeneca.com These technologies are being applied to the discovery of triazine-based compounds, offering a powerful tool to navigate the vast chemical space.

The impact of AI and ML in this area is evident in:

Virtual Screening and Hit Identification: Supervised machine learning models have been successfully used to identify potent thiazolyl-triazine derivatives as antimalarial agents. researchgate.netnih.gov These models can learn from existing data to predict the activity of new, untested compounds.

Predicting Molecular Properties: Machine learning tools, such as graph neural networks, are being employed to predict the absorption, distribution, metabolism, elimination, and toxicity (ADMET) properties of molecules. astrazeneca.com This allows for the early identification of compounds with favorable drug-like properties.

Generative Models for de novo Design: AI can be used to generate novel molecular structures with desired properties. However, a significant challenge is ensuring the synthetic feasibility of these computer-generated molecules. nih.gov

Active Learning: Active learning is an ML approach that can be particularly useful when data is limited. It has been applied to identify potent kinase inhibitors, demonstrating its potential for medicinal chemistry applications. nih.gov

Future research on 6-Methyl-3-phenylamino- nih.govresearchgate.netresearchgate.nettriazin-5-ol and its analogues will undoubtedly benefit from the integration of AI and ML to accelerate the discovery of new lead compounds and to optimize their therapeutic potential.

Role in Materials Science or Other Non-Biological Applications

Beyond their biological applications, triazine derivatives are also emerging as promising candidates for use in materials science. Their unique electronic and photophysical properties make them suitable for a range of non-biological applications.

Notable applications of triazines in materials science include:

Photo- and Electroluminescent Materials: Functionalized 1,3,5-triazine derivatives are being extensively researched for their use in electroluminescent devices, including organic light-emitting diodes (OLEDs). rsc.org Some triazine-based materials exhibit thermally activated delayed fluorescence (TADF), a process that can enhance the efficiency of OLEDs. chemeurope.com

Fluorescent Sensors: The photoluminescent properties of triazine derivatives make them suitable for use as fluorescent sensors for the detection of various analytes, such as nitro-containing explosives. rsc.org

Nonlinear Optical (NLO) Materials: Certain 1,3,5-triazine derivatives exhibit two-photon absorption and nonlinear optical properties, which are of interest for applications in photonics and optical data storage. rsc.org

While the specific material science applications of 6-Methyl-3-phenylamino- nih.govresearchgate.netresearchgate.nettriazin-5-ol have yet to be explored, the broader research on triazine derivatives suggests that this compound could potentially be investigated for its photophysical properties and its utility in the development of advanced materials.

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